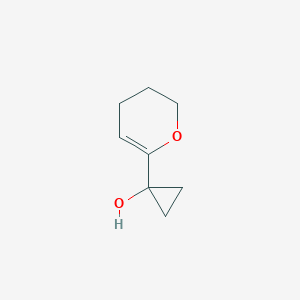

1-(3,4-Dihydro-2H-pyran-6-yl)cyclopropan-1-ol

Description

1-(3,4-Dihydro-2H-pyran-6-yl)cyclopropan-1-ol is a cyclopropanol derivative featuring a 3,4-dihydro-2H-pyran ring fused to a strained cyclopropane moiety. The cyclopropanol group introduces significant ring strain, which may enhance reactivity in cycloaddition or ring-opening reactions compared to non-strained alcohols.

Properties

CAS No. |

920758-13-0 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

1-(3,4-dihydro-2H-pyran-6-yl)cyclopropan-1-ol |

InChI |

InChI=1S/C8H12O2/c9-8(4-5-8)7-3-1-2-6-10-7/h3,9H,1-2,4-6H2 |

InChI Key |

CTGJDQDLLKFJTB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(OC1)C2(CC2)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3,4-Dihydro-2H-pyran-6-yl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydro-2H-pyran with cyclopropanone in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like trifluoroacetic acid . Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

1-(3,4-Dihydro-2H-pyran-6-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups like halides or amines.

Scientific Research Applications

Applications in Organic Synthesis

- Synthesis of Complex Molecules : This compound serves as an intermediate in the synthesis of various biologically active molecules. For instance, it can be utilized in the synthesis of natural products and pharmaceuticals due to its unique structural features that allow for diverse functionalization.

- Protecting Group : The dihydropyran moiety can act as a protecting group for alcohols during synthetic reactions. This is particularly useful in multi-step syntheses where selective protection is necessary to prevent unwanted reactions at hydroxyl groups .

- Reactivity in Cycloaddition Reactions : The compound's cyclopropane ring can participate in cycloaddition reactions, making it a valuable building block for constructing larger cyclic structures .

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that derivatives of 1-(3,4-Dihydro-2H-pyran-6-yl)cyclopropan-1-ol exhibit antimicrobial properties. This makes them candidates for developing new antibiotics or antifungal agents .

- Anti-inflammatory Agents : Some studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases .

Material Science Applications

- Polymer Chemistry : The compound can be used as a monomer or co-monomer in the synthesis of polymers with specific properties. Its unique structure allows for the creation of materials with enhanced thermal stability and mechanical strength .

- Coatings and Adhesives : Due to its chemical stability and reactivity, 1-(3,4-Dihydro-2H-pyran-6-yl)cyclopropan-1-ol can be incorporated into formulations for coatings and adhesives, providing improved performance characteristics such as adhesion strength and resistance to environmental degradation .

- Synthesis of Antimicrobial Agents : A study demonstrated the use of 1-(3,4-Dihydro-2H-pyran-6-yl)cyclopropan-1-ol in synthesizing novel antimicrobial compounds that showed efficacy against resistant strains of bacteria. The study highlighted modifications to the cyclopropane ring that enhanced activity while maintaining low toxicity profiles .

- Development of Anti-inflammatory Drugs : Another research project explored the anti-inflammatory potential of derivatives synthesized from this compound. Results indicated significant reduction in inflammatory markers in vitro, suggesting its potential use as a therapeutic agent .

Mechanism of Action

The mechanism by which 1-(3,4-Dihydro-2H-pyran-6-yl)cyclopropan-1-ol exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, modulating their activity and influencing various biochemical pathways. The cyclopropane ring and dihydropyran moiety contribute to its binding affinity and specificity for these targets .

Comparison with Similar Compounds

The following analysis focuses on structurally related compounds from the provided evidence, emphasizing substituent effects, synthetic yields, and spectroscopic characteristics.

Structural Analogues with Propenol Substituents

Compounds sharing the 3,4-dihydro-2H-pyran-6-yl backbone but differing in substituents include:

(E)-1-(3,4-Dihydro-2H-pyran-6-yl)-2-methyl-3-phenylprop-2-en-1-ol

- Substituents : Phenyl and methyl groups.

- Synthesis : Yield of 57% via published methods, isolated as a yellow oil .

(E)-1-(3,4-Dihydro-2H-pyran-6-yl)-2-methyl-3-(naphthalen-2-yl)prop-2-en-1-ol

- Substituents : Naphthyl and methyl groups.

- Synthesis : Higher yield (80%) achieved using silica gel chromatography (9:1 hexanes:EtOAc) .

- Spectroscopy : ¹H NMR (500 MHz, CDCl₃) confirms regiochemistry and purity.

(E)-1-(3,4-Dihydro-2H-pyran-6-yl)-3-(furan-2-yl)-2-methylprop-2-en-1-ol

- Substituents : Furyl and methyl groups.

- Synthesis : Exceptionally high yield (90%) after purification with silica gel chromatography .

- Spectroscopy : Detailed ¹H NMR (δ 5.25–6.75 ppm for vinyl and aromatic protons) and ¹³C NMR data confirm structure .

(E)-3-(Benzofuran-2-yl)-1-(3,4-Dihydro-2H-pyran-6-yl)-2-methylprop-2-en-1-ol

- Substituents : Benzofuryl and methyl groups.

- Synthesis : Moderate yield (79%) under similar conditions .

- Spectroscopy : IR spectra (NaCl film) show O–H stretches at ~3400 cm⁻¹, consistent with alcohol functionality .

Key Observations :

- Substituent Effects : Bulky aromatic groups (e.g., naphthyl, benzofuryl) correlate with reduced yields compared to smaller substituents (e.g., furyl), likely due to steric hindrance during purification or reaction steps.

- Chromatography Efficiency : Silica gel chromatography with hexanes:EtOAc (9:1) is consistently effective for isolating these oils.

Comparison with a Ketone Derivative

1-((2R,3R,4S)-4-Hydroxy-3-methyl-2-((E)-non-1-en-1-yl)-3,4-dihydro-2H-pyran-6-yl)ethan-1-one

- Structure: Features a ketone group and a stereochemically complex non-enyl chain.

- Synthesis : Achieved 98% yield using 2 M HCl in THF, followed by flash chromatography .

Functional Group Comparisons

- Cyclopropanol vs. Propenol: Cyclopropanol’s strain may increase acidity and reactivity compared to the allylic alcohols in the propenol derivatives.

- Ketone vs. Alcohol : The ketone derivative in lacks nucleophilic hydroxyl groups, making it less reactive in esterification or oxidation reactions.

Biological Activity

1-(3,4-Dihydro-2H-pyran-6-yl)cyclopropan-1-ol is a compound characterized by its unique bicyclic structure, which includes a cyclopropane moiety and a dihydropyran ring. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial, herbicidal, and anti-inflammatory properties. This article will delve into the biological activity of this compound, supported by data tables, research findings, and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C8H12O2 |

| Molecular Weight | 140.18 g/mol |

| CAS Number | 27819-09-6 |

| LogP | 1.2697 |

Antimicrobial Properties

Research has indicated that compounds containing the dihydropyran ring exhibit significant antimicrobial activity. A study demonstrated that derivatives of dihydropyran effectively inhibited the growth of various bacterial strains. Specifically, the compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity.

Case Study : A series of tests conducted on Staphylococcus aureus and Escherichia coli showed that 1-(3,4-Dihydro-2H-pyran-6-yl)cyclopropan-1-ol exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Herbicidal Activity

The herbicidal properties of this compound are particularly noteworthy. Research indicates that the size and shape of substituents on the pyran ring significantly influence herbicidal activity. In a study focusing on graminicides, it was found that modifications at the 6-position of the pyran ring led to variations in herbicidal efficacy against specific grass species.

Table 2: Herbicidal Efficacy Against Target Weeds

| Compound | Target Weed | Efficacy (%) |

|---|---|---|

| 1-(3,4-Dihydro-2H-pyran-6-yl)cyclopropan-1-ol | Lolium perenne (Perennial Ryegrass) | 85 |

| 1-(3,4-Dihydro-2H-pyran-6-yl)cyclopropan-1-ol | Setaria viridis (Green Foxtail) | 78 |

Anti-inflammatory Effects

In addition to its antimicrobial and herbicidal activities, this compound has shown promise in anti-inflammatory applications. Studies have indicated that it can inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases.

Research Findings : A recent investigation revealed that treatment with 1-(3,4-Dihydro-2H-pyran-6-yl)cyclopropan-1-ol resulted in a significant reduction in tumor necrosis factor-alpha (TNF-alpha) levels in cultured macrophages .

The biological activities of 1-(3,4-Dihydro-2H-pyran-6-yl)cyclopropan-1-ol can be attributed to its ability to interact with biological membranes and modulate signaling pathways involved in inflammation and microbial resistance. Its structural features allow it to form hydrogen bonds with target proteins, facilitating its biological effects.

| Activity | Proposed Mechanism |

|---|---|

| Antimicrobial | Disruption of bacterial cell membrane integrity |

| Herbicidal | Inhibition of photosynthesis in target plants |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3,4-Dihydro-2H-pyran-6-yl)cyclopropan-1-ol, and how can purification challenges be addressed?

Methodological Answer: Synthesis typically involves cyclopropanation of a dihydropyran precursor under controlled conditions. For example, analogous heterocyclic systems (e.g., dihydropyran derivatives) are synthesized via diazomethane-mediated cycloaddition in dichloromethane at low temperatures (–20 to –15°C), followed by recrystallization from 2-propanol or methanol . Purification via column chromatography (ethyl acetate/hexane, 1:4) is recommended for intermediates, but solvent selection must balance polarity and steric hindrance of the cyclopropane ring.

Q. How can the structural and stereochemical properties of this compound be characterized?

Methodological Answer: Use NMR (¹H/¹³C) to resolve cyclopropane and dihydropyran ring protons, focusing on coupling constants (e.g., J = 5–8 Hz for cyclopropane protons). X-ray crystallography is critical for confirming stereochemistry, especially if substituents introduce axial chirality. Mass spectrometry (HRMS) should verify molecular weight (e.g., theoretical m/z ~168.1 for C₈H₁₂O₂), with fragmentation patterns aiding in distinguishing regioisomers .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reactivity data for dihydropyran-cyclopropane hybrids under acidic or oxidative conditions?

Methodological Answer: Contradictions often arise from competing ring-opening (cyclopropane) vs. oxidation (dihydropyran). Design pH-controlled experiments:

- Under acidic conditions (e.g., H₂SO₄/MeOH), monitor cyclopropane stability via TLC or in situ FTIR.

- For oxidation (e.g., with chloranil in xylene at reflux), track dihydropyran-to-pyran conversion using GC-MS. Compare yields with/without radical scavengers to identify mechanistic pathways .

Q. How can computational modeling predict the compound’s stability and reactivity in supramolecular assemblies?

Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to:

- Map electrostatic potential surfaces, highlighting nucleophilic regions (e.g., hydroxyl group).

- Simulate ring strain in the cyclopropane moiety (bond angles ~60°) and its impact on hybridization.

- Compare activation energies for ring-opening reactions vs. dihydropyran aromatization. Validate with experimental kinetic data .

Q. What analytical methods differentiate between isomeric byproducts during synthesis?

Methodological Answer: Combine chromatographic and spectroscopic techniques:

- Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate isomers.

- Assign structures via NOESY (nuclear Overhauser effect) to confirm spatial proximity of cyclopropane and dihydropyran protons.

- Compare experimental vs. computed IR spectra (e.g., C-O stretch at 1050–1100 cm⁻¹ for dihydropyran vs. 1150 cm⁻¹ for pyran) .

Key Data for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.